Cas no 1515696-59-9 (2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine)

2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine 化学的及び物理的性質
名前と識別子
-
- 2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine
- 2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine
- 1515696-59-9
- EN300-1733162
-
- インチ: 1S/C12H17NS/c1-2-7-13-10(5-1)12-8-9-4-3-6-11(9)14-12/h8,10,13H,1-7H2
- InChIKey: LFCNPTHYHMTEDF-UHFFFAOYSA-N
- SMILES: S1C2CCCC=2C=C1C1CCCCN1
計算された属性
- 精确分子量: 207.10817072g/mol
- 同位素质量: 207.10817072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 40.3Ų
2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1733162-10.0g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine |
1515696-59-9 | 10g |
$8110.0 | 2023-05-26 | ||
Enamine | EN300-1733162-0.1g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine |
1515696-59-9 | 0.1g |
$1660.0 | 2023-09-20 | ||
Enamine | EN300-1733162-0.25g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine |
1515696-59-9 | 0.25g |
$1735.0 | 2023-09-20 | ||
Enamine | EN300-1733162-5.0g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine |
1515696-59-9 | 5g |
$5470.0 | 2023-05-26 | ||
Enamine | EN300-1733162-10g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine |
1515696-59-9 | 10g |
$8110.0 | 2023-09-20 | ||
Enamine | EN300-1733162-0.5g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine |
1515696-59-9 | 0.5g |
$1811.0 | 2023-09-20 | ||
Enamine | EN300-1733162-2.5g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine |
1515696-59-9 | 2.5g |
$3696.0 | 2023-09-20 | ||
Enamine | EN300-1733162-0.05g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine |
1515696-59-9 | 0.05g |
$1584.0 | 2023-09-20 | ||
Enamine | EN300-1733162-1.0g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine |
1515696-59-9 | 1g |
$1887.0 | 2023-05-26 | ||
Enamine | EN300-1733162-1g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine |
1515696-59-9 | 1g |
$1887.0 | 2023-09-20 |
2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidineに関する追加情報
Introduction to 2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine (CAS No. 1515696-59-9)
2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine, identified by the chemical compound code CAS No. 1515696-59-9, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the fusion of aromatic and saturated rings, which often endows them with unique electronic and steric properties. The structural motif of cyclopentabthiophene fused with a piperidine ring creates a framework that is both structurally intriguing and pharmacologically promising.
The cyclopentabthiophene core is a bicyclic aromatic system consisting of a five-membered thiophene ring fused with a benzothiophene ring. This arrangement introduces a rich array of electronic interactions, including π-conjugation and potential for metal coordination, which are highly valuable in drug design. The presence of sulfur atoms in the thiophene rings enhances the compound's solubility in polar solvents and may contribute to its interaction with biological targets such as proteins and enzymes.
The piperidine moiety, on the other hand, is a six-membered saturated amine derivative that is commonly found in biologically active molecules. Piperidine derivatives are known for their ability to modulate receptor activity and are prevalent in drugs targeting neurological disorders, cardiovascular diseases, and infections. The incorporation of the cyclopentabthiophene ring into the piperidine scaffold creates a hybrid molecule that may exhibit novel pharmacological profiles distinct from either component alone.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. Studies suggest that the 2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine scaffold may interact with various biological targets through multiple mechanisms, including hydrogen bonding, hydrophobic interactions, and π-stacking. These interactions are critical for drug efficacy and selectivity.
The synthesis of 2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the cyclopentabthiophene core, followed by functionalization at the 2-position to introduce the piperidine group. Advances in catalytic methods have made it possible to achieve these transformations under milder conditions, reducing waste and improving sustainability.
In the realm of drug discovery, hybrid molecules like 2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine represent a promising approach to overcoming challenges associated with traditional drug design. The combination of structural diversity from fused rings with functional groups known to enhance bioactivity provides a rich palette for medicinal chemists to explore. Current research is focused on identifying derivatives of this compound that exhibit enhanced potency, selectivity, and pharmacokinetic properties.
One particularly exciting area of investigation is the potential application of 2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine in treating neurological disorders. Preliminary studies have suggested that this compound may interact with neurotransmitter receptors such as serotonin or dopamine receptors, which are implicated in conditions like depression and schizophrenia. While further research is needed to fully elucidate its mechanism of action and therapeutic potential, these findings highlight the compound's promise as a lead molecule for developing novel treatments.
The role of computational tools in analyzing the structure-activity relationships (SAR) of complex molecules cannot be overstated. By leveraging machine learning algorithms and molecular dynamics simulations, researchers can predict how subtle modifications to the cyclopentabthiophene-piperidine scaffold will affect its biological activity. This approach has accelerated the discovery process by allowing virtual screening of large libraries of compounds before experimental synthesis.
Another avenue being explored is the use of 2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine as a building block for more complex drug candidates. By appending additional functional groups or linking multiple moieties together through strategic bond formations, researchers can generate novel molecules with tailored properties. Such combinatorial chemistry approaches have been instrumental in identifying compounds with improved pharmacological profiles.
The environmental impact of pharmaceutical synthesis is also gaining attention alongside pharmacological development. Green chemistry principles are being applied to optimize synthetic routes for compounds like 2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine, focusing on reducing hazardous waste generation and energy consumption. Catalytic processes that employ recyclable catalysts or operate under ambient conditions are particularly favored for their sustainability benefits.
In conclusion,2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine (CAS No. 1515696-59-9) represents an intriguing example of how structural complexity can be leveraged to develop novel pharmacological entities. Its unique combination of fused rings and functional groups offers opportunities for exploring new therapeutic avenues while adhering to modern drug discovery principles that emphasize efficiency and sustainability.
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